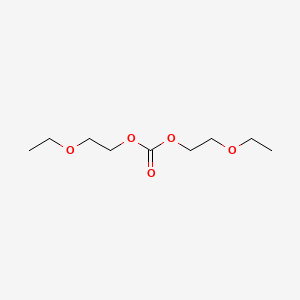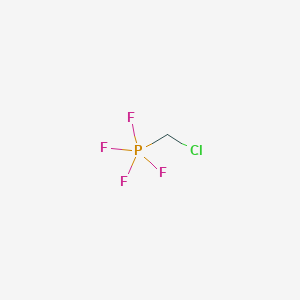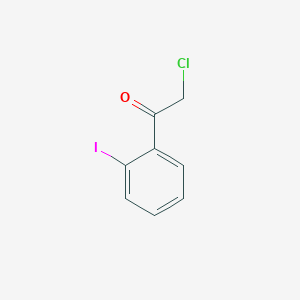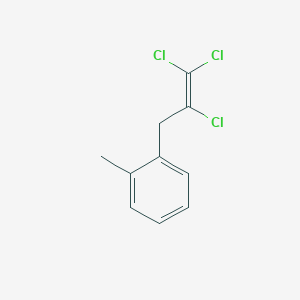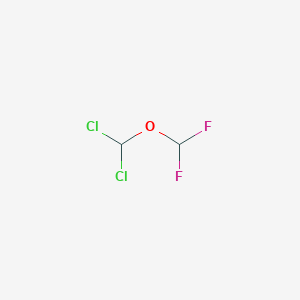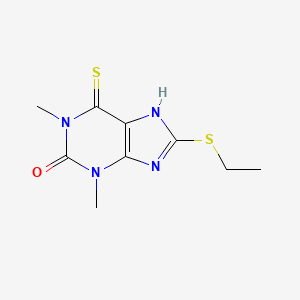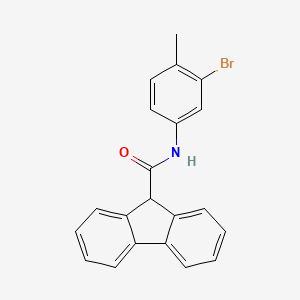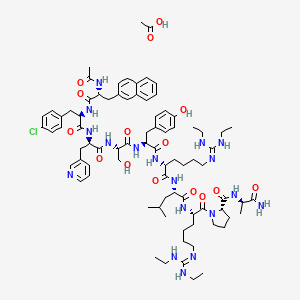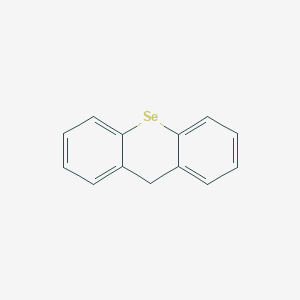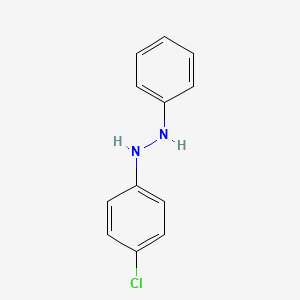
1-(4-Chlorophenyl)-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-phenylhydrazine is an organic compound with the molecular formula C12H11ClN2 It is a hydrazine derivative characterized by the presence of a chlorophenyl group and a phenyl group attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chloronitrobenzene with phenylhydrazine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction methods. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-2-phenylhydrazine exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-phenylhydrazine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Methylphenyl)-2-phenylhydrazine: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness: 1-(4-Chlorophenyl)-2-phenylhydrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
Numéro CAS |
949-88-2 |
|---|---|
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14-15H |
Clé InChI |
UUZWFDOUJUUCEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


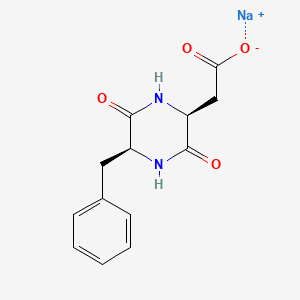
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

